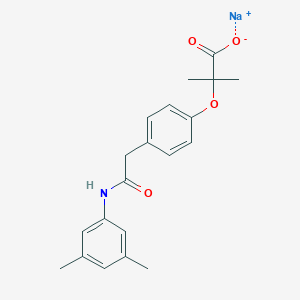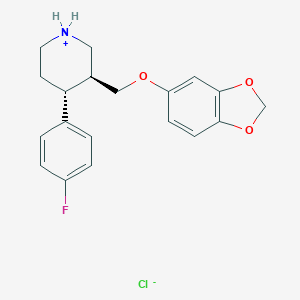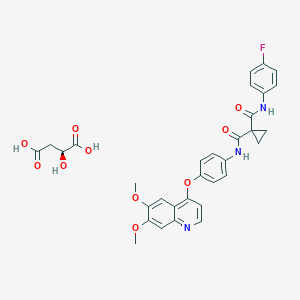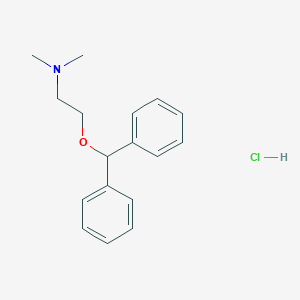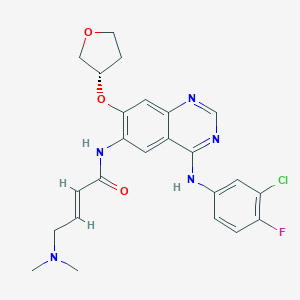
Divalproex sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Divalproex sodium is a coordination compound of sodium valproate and valproic acid in a 1:1 molar relationship. It is widely used as an anticonvulsant and mood-stabilizing drug. This compound is primarily prescribed for the treatment of epilepsy, bipolar disorder, and to prevent migraine headaches .
Mechanism of Action
Target of Action
Divalproex sodium, also known as valproate, is primarily targeted at the central nervous system. It is believed to affect the levels of gamma-aminobutyric acid (GABA) in the brain . GABA is a neurotransmitter that inhibits the activity of nerve cells in the brain, and increased levels can help calm nerves and aid in preventing seizures .
Mode of Action
It is suggested that its therapeutic effects in epilepsy are related to increased brain concentrations of gaba . This compound dissociates to the valproate ion in the gastrointestinal tract . The valproate ion is thought to affect the turnover of GABA or block the reuptake of GABA into neurons and glial cells .
Biochemical Pathways
This compound is believed to affect several biochemical pathways in the body. It is known to inhibit GABA transaminase, the enzyme responsible for the breakdown of GABA, thereby increasing the levels of GABA in the brain . This increase in GABA levels can lead to a decrease in nerve cell activity, which can help prevent seizures and manic episodes .
Pharmacokinetics
This compound is characterized by dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination . It is susceptible to the effects of both enzyme induction and inhibition, along with an ability for weak to moderate inhibition of the metabolic elimination of other drugs . The drug is generally safe whether administered alone or in combination with other therapies .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to increase GABA concentrations in the brain, leading to a decrease in nerve cell activity . This can result in the prevention of seizures and manic episodes in patients with epilepsy and bipolar disorder . In addition, this compound has been found to rescue the hypoacetylation levels of histone H3 and attenuate cellular cytotoxicity induced by expanded ataxin-3 partly via preventing nuclear transport of ataxin-3 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and elimination of this compound, potentially altering its therapeutic effects . Additionally, patient-specific factors such as age, liver function, and genetic factors can also influence the drug’s action . Therefore, careful monitoring and individualized treatment plans are essential when using this compound for therapeutic purposes .
Biochemical Analysis
Biochemical Properties
Divalproex sodium interacts with various biomolecules in the body. Its anticonvulsant activity may be related to increased brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been found to modulate the nuclear localization of ataxin-3, a protein implicated in neurodegenerative disorders, and prevent cellular toxicity caused by expanded ataxin-3 . It also has effects on cellular cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It dissociates to the valproate ion in the gastrointestinal tract . Its anticonvulsant activity may be related to increased brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a more rapid antimanic effect when compared with standard-titration Divalproex, lithium, or placebo and is better tolerated than olanzapine and as well tolerated as lithium or standard-titration Divalproex .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study found that the concentration of serum this compound was significantly increased after Glipizide treatment at 1st, 4th, 8th, and 16th hour for one week .
Metabolic Pathways
This compound is characterized by dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is characterized by dose-limited absorption . Although this compound exhibits a moderate solubility in water, it demonstrates remarkable solubility in methanol, phosphate buffer pH6.8, 0.1 N NaOH, 95% ethanol, and chloroform .
Subcellular Localization
This compound modulates the nuclear localization of ataxin-3, a protein implicated in neurodegenerative disorders . This modulation of nuclear localization is a key event in the pathology of certain disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Divalproex sodium is synthesized through the partial neutralization of valproic acid with sodium hydroxide. The reaction involves the formation of a stable coordination compound between sodium valproate and valproic acid .
Industrial Production Methods
In industrial settings, this compound is produced by reacting valproic acid with sodium hydroxide under controlled conditions. The reaction mixture is then purified to remove any impurities and obtain the final product. The process involves several steps, including crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
Divalproex sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form valeric acid derivatives.
Reduction: It can be reduced to form simpler organic compounds.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Oxidation: Valeric acid derivatives.
Reduction: Simpler organic compounds.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Divalproex sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving coordination chemistry and reaction mechanisms.
Biology: Research on its effects on cellular processes and its role in modulating neurotransmitter levels.
Medicine: Extensive research on its efficacy in treating epilepsy, bipolar disorder, and migraine prevention.
Industry: Used in the formulation of sustained-release tablets and other pharmaceutical preparations .
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: A closely related compound with similar anticonvulsant properties.
Lamotrigine: Another anticonvulsant used to treat epilepsy and bipolar disorder.
Uniqueness
Divalproex sodium is unique due to its combination of sodium valproate and valproic acid, providing a more stable and effective formulation. It has a broader therapeutic range and fewer side effects compared to some other anticonvulsants .
Properties
CAS No. |
76584-70-8 |
|---|---|
Molecular Formula |
C8H16NaO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
sodium;2-propylpentanoate;2-propylpentanoic acid |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
RGZUPIWJTSGERU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Isomeric SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(CCC)C(=O)O.[Na] |
Key on ui other cas no. |
76584-70-8 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
99-66-1 (Parent) |
Synonyms |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


